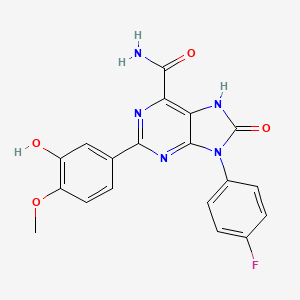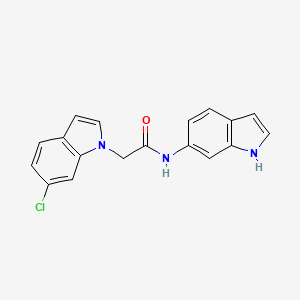
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy-methoxyphenyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 3-hydroxy-4-methoxybenzaldehyde, and guanine.
Condensation Reaction: The 4-fluoroaniline is reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with guanine under acidic conditions to form the purine core.
Oxidation: The resulting compound is then oxidized to introduce the oxo group at the 8-position of the purine ring.
Amidation: Finally, the carboxamide group is introduced at the 6-position through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The fluorophenyl and hydroxy-methoxyphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, or enzymatic hydrolysis.
Major Products Formed
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biochemistry: Studies investigate its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes, receptors, and proteins, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to anti-cancer effects.
Pathways Involved: The compound can affect multiple cellular pathways, including apoptosis (programmed cell death), cell cycle regulation, and inflammatory responses. Its ability to modulate these pathways contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-(4-chlorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
9-(4-bromophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
9-(4-methylphenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its bioavailability and efficacy compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H14FN5O4 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
InChI |
InChI=1S/C19H14FN5O4/c1-29-13-7-2-9(8-12(13)26)17-22-14(16(21)27)15-18(24-17)25(19(28)23-15)11-5-3-10(20)4-6-11/h2-8,26H,1H3,(H2,21,27)(H,23,28) |
InChI Key |
XHYFWIFXKHXDPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106294.png)
![6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B15106307.png)
![9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B15106308.png)
![6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15106310.png)
![1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B15106311.png)
![9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15106318.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15106321.png)
![N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15106331.png)
methanone](/img/structure/B15106336.png)
![2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B15106342.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)
![4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B15106355.png)

![1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one](/img/structure/B15106369.png)
